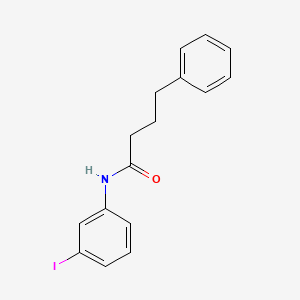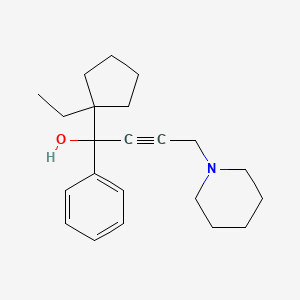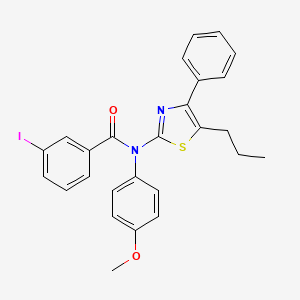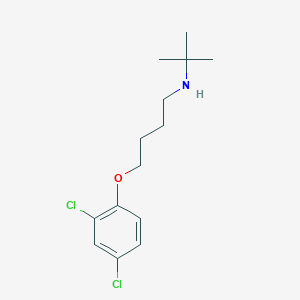![molecular formula C18H14N2O7 B5094071 2-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ETHYL ACETATE](/img/structure/B5094071.png)
2-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ETHYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with phthalic anhydride to form the intermediate 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with ethyl acetate in the presence of a base, such as sodium acetate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The isoindoline-1,3-dione moiety can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(3-Nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]ethyl acetate
- 3-Nitrophenoxyphthalic anhydride
- Ethyl acetate derivatives
Uniqueness
2-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]ethyl acetate is unique due to its combination of a nitrophenoxy group and an isoindoline-1,3-dione moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c1-11(21)26-8-7-19-17(22)15-6-5-14(10-16(15)18(19)23)27-13-4-2-3-12(9-13)20(24)25/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCIHBPMXXWCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5093999.png)
![2-[5-(2-Methylphenoxy)pentylamino]ethanol](/img/structure/B5094004.png)
![4-(3-{[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B5094017.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-propen-1-yl]piperidine](/img/structure/B5094030.png)
![(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B5094032.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B5094039.png)

![3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B5094050.png)
![2-[[3-(phenylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5094059.png)


![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094085.png)
